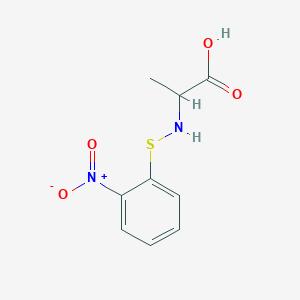![molecular formula C10H9Br2N3O2 B12898823 Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate CAS No. 77112-56-2](/img/structure/B12898823.png)
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by the presence of bromine atoms at the 6th and 8th positions of the imidazo[1,2-a]pyrazine ring, which is fused with an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate typically involves the functionalization of imidazo[1,2-a]pyrazines through radical reactions. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The process generally starts with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the imidazo[1,2-a]pyrazine ring play crucial roles in its activity. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: This compound has a carboxylate group instead of an acetate group, which may influence its reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a] ring structure but differ in the position and type of substituents.
Properties
CAS No. |
77112-56-2 |
|---|---|
Molecular Formula |
C10H9Br2N3O2 |
Molecular Weight |
363.01 g/mol |
IUPAC Name |
ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate |
InChI |
InChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3 |
InChI Key |
JDTMKOHIRCAOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(N=C(C2=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)


![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)

![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)




